![molecular formula C21H18F3N5OS B2765884 2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1359478-56-0](/img/structure/B2765884.png)
2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
This compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . It incorporates a [1,2,4]triazolo[4,3-a]quinoxaline moiety, which is known to have various pharmaceutical and industrial applications . Quinoxaline derivatives have been studied for their multifunctional properties against many targets, receptors, or microorganisms .
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Amino Acid Derivatives : A study by Fathalla (2015) explored the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, demonstrating a method for linking amino acid derivatives to the triazoloquinoxaline moiety. This research highlights the potential for creating novel compounds with varied biological activities through the modification of the quinoxaline structure (Fathalla, 2015).
Anticonvulsant Properties : Alswah et al. (2013) conducted a study on the synthesis of novel quinoxaline derivatives from a triazoloquinoxalin precursor, finding that some synthesized compounds exhibited significant anticonvulsant activities. This work suggests that modifications of the triazoloquinoxaline core can lead to potential therapeutic agents for epilepsy (Alswah et al., 2013).
Antimicrobial Agents : Research by Badran, Abouzid, and Hussein (2003) on the synthesis of fused triazolo and ditriazoloquinoxaline derivatives showed that certain compounds possess potent antibacterial activity. This indicates the potential use of these compounds in developing new antimicrobial drugs (Badran et al., 2003).
Chemical Synthesis Techniques
- Novel Synthesis Methods : Li, Mao, Huang, and Zhu (2017) described an efficient one-pot synthesis approach for creating 1,2,3-triazolo[1,5-a]quinoxaline scaffolds from 1-azido-2-isocyanoarenes. This method highlights advancements in synthetic chemistry, offering a streamlined route to complex quinoxaline derivatives, which could be applied to various fields, including materials science and pharmaceutical research (Li et al., 2017).
Future Directions
properties
IUPAC Name |
2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5OS/c1-12(2)18-27-28-19-20(26-15-9-5-6-10-16(15)29(18)19)31-11-17(30)25-14-8-4-3-7-13(14)21(22,23)24/h3-10,12H,11H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTZSNMAXAAGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide |
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